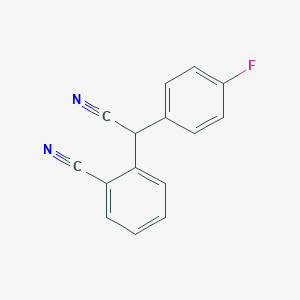

2-(Cyano(4-fluorophenyl)methyl)benzonitrile

Description

Properties

IUPAC Name |

2-[cyano-(4-fluorophenyl)methyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9FN2/c16-13-7-5-11(6-8-13)15(10-18)14-4-2-1-3-12(14)9-17/h1-8,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRHKEEJUFXPRIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)C(C#N)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50378786 | |

| Record name | 2-[Cyano(4-fluorophenyl)methyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116617-31-3 | |

| Record name | 2-[Cyano(4-fluorophenyl)methyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 116617-31-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Proposed Synthetic Route for 2-(Cyano(4-fluorophenyl)methyl)benzonitrile: A Technical Guide

Disclaimer: The following technical guide details a proposed synthetic route for 2-(Cyano(4-fluorophenyl)methyl)benzonitrile. To date, a specific, peer-reviewed synthesis for this compound has not been identified in the public domain. The methodologies presented herein are based on established principles of organic chemistry and analogous reactions reported for structurally similar compounds. This guide is intended for an audience of researchers, scientists, and drug development professionals and should be utilized as a theoretical framework for the potential synthesis of the target molecule.

Introduction

This compound is a diarylacetonitrile derivative. Diarylacetonitrile scaffolds are of significant interest in medicinal chemistry due to their presence in a variety of biologically active molecules. The synthesis of this specific molecule, featuring a 2-cyanophenyl group and a 4-fluorophenyl group attached to a central cyanomethyl core, presents a unique challenge. This guide proposes a plausible and robust synthetic strategy for its preparation, focusing on a nucleophilic substitution pathway.

Proposed Synthetic Pathway

The proposed synthesis involves the base-mediated nucleophilic substitution of 2-(bromomethyl)benzonitrile with 4-fluorophenylacetonitrile. This approach is advantageous due to the commercial availability of the starting materials and the generally high yields associated with this type of reaction.

Reaction Scheme:

The reaction mechanism proceeds via the deprotonation of the acidic α-hydrogen of 4-fluorophenylacetonitrile by a suitable base to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic benzylic carbon of 2-(bromomethyl)benzonitrile, displacing the bromide ion and forming the desired carbon-carbon bond.

Experimental Protocol (Proposed)

This section outlines a detailed, albeit theoretical, experimental protocol for the synthesis of this compound.

Materials:

-

4-Fluorophenylacetonitrile

-

2-(Bromomethyl)benzonitrile

-

Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK)

-

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a suspension of sodium hydride (1.2 equivalents) in anhydrous DMF. The flask is cooled to 0 °C in an ice bath.

-

Addition of Nucleophile: A solution of 4-fluorophenylacetonitrile (1.0 equivalent) in anhydrous DMF is added dropwise to the stirred suspension of sodium hydride over 15-20 minutes, ensuring the temperature remains at 0 °C. The mixture is stirred at this temperature for an additional 30 minutes to allow for complete deprotonation.

-

Addition of Electrophile: A solution of 2-(bromomethyl)benzonitrile (1.1 equivalents) in anhydrous DMF is then added dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: The reaction mixture is allowed to slowly warm to room temperature and is stirred for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. The resulting mixture is partitioned between ethyl acetate and water. The aqueous layer is extracted twice more with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude product. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Quantitative Data (Theoretical)

The following table summarizes the key theoretical quantitative data for the proposed synthesis. These values are based on typical conditions for analogous reactions and may require optimization.

| Parameter | Value |

| Reactants | |

| 4-Fluorophenylacetonitrile | 1.0 eq |

| 2-(Bromomethyl)benzonitrile | 1.1 eq |

| Reagents & Solvents | |

| Base (Sodium Hydride) | 1.2 eq |

| Solvent (Anhydrous DMF) | 5-10 mL per mmol of limiting reagent |

| Reaction Conditions | |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 12-24 hours |

| Expected Yield | 70-90% (based on analogous reactions) |

Visualizations

Proposed Synthesis Workflow

The following diagram illustrates the proposed workflow for the synthesis of this compound.

Caption: Proposed experimental workflow for the synthesis.

Conclusion

This technical guide provides a comprehensive, albeit theoretical, framework for the synthesis of this compound. The proposed method, utilizing a base-mediated nucleophilic substitution, is based on well-established chemical principles and offers a plausible route to the target molecule. It is imperative that any attempt to perform this synthesis is conducted with appropriate safety precautions in a controlled laboratory setting. Further experimental work would be required to optimize the reaction conditions and fully characterize the final product.

An In-depth Technical Guide on the Characterization of 2-(Cyano(4-fluorophenyl)methyl)benzonitrile

Disclaimer: Publicly available experimental data specifically for 2-(Cyano(4-fluorophenyl)methyl)benzonitrile (CAS No. 135334-73-3) is limited. This guide provides a comprehensive overview of the characterization of this compound based on data from structurally related benzonitrile derivatives and established analytical protocols. The information herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by providing expected properties and detailed methodologies for its analysis.

Introduction

Benzonitrile derivatives are a significant class of organic compounds widely utilized in medicinal chemistry and materials science due to their versatile chemical properties and biological activities. The nitrile functional group can act as a hydrogen bond acceptor and a bioisostere for other functional groups, making it a key component in the design of novel therapeutic agents.[1] This guide focuses on the characterization of this compound, a diarylacetonitrile derivative, providing insights into its potential physicochemical properties, spectroscopic signature, and biological relevance.

Physicochemical and Spectroscopic Characterization

While specific experimental data for the title compound is scarce, the following tables summarize expected and observed properties for closely related benzonitrile analogs. These values provide a baseline for the characterization of this compound.

Table 1: Physicochemical Properties of Related Benzonitrile Derivatives

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 4-Fluorobenzonitrile | 1194-02-1 | C₇H₄FN | 121.11 | 32-34 | 188 (at 750 mmHg) |

| 2-Fluorobenzonitrile | 394-47-8 | C₇H₄FN | 121.11 | - | - |

| 3-Fluoro-4-methylbenzonitrile | 170572-49-3 | C₈H₆FN | 135.14 | 47-51 | - |

| 2-(Bromomethyl)-4-fluorobenzonitrile | 421552-12-7 | C₈H₅BrFN | 214.04 | 67-71 | - |

| 2-Amino-4-chlorobenzonitrile | 38487-86-4 | C₇H₅ClN₂ | 152.58 | 157-162 | - |

Data sourced from commercial supplier information and public chemical databases.[2][3][4][5]

Table 2: Spectroscopic Data for Benzonitrile Functional Groups

| Spectroscopic Technique | Functional Group | Expected Chemical Shift / Wavenumber |

| ¹³C NMR | Nitrile (-C≡N) | 115-125 ppm |

| FT-IR | Nitrile (-C≡N) stretch | 2220-2240 cm⁻¹ |

General expected ranges for benzonitrile derivatives.[6]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate characterization and evaluation of new chemical entities. The following sections outline key methodologies.

Synthesis of Diarylacetonitrile Derivatives

A plausible synthetic route to this compound could involve the nucleophilic substitution of a benzylic halide with a cyanide salt. A general procedure is outlined below.

General Procedure for Synthesis:

-

Dissolve 2-bromobenzyl cyanide and 4-fluorobenzaldehyde in a suitable organic solvent (e.g., dichloromethane).

-

Add a base (e.g., sodium cyanide) and a phase-transfer catalyst.

-

Stir the reaction mixture at room temperature for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

A similar synthetic approach has been reported for a phenothiazine derivative of benzonitrile.[7]

Figure 1. General workflow for the synthesis of diarylacetonitrile derivatives.

Spectroscopic and Chromatographic Analysis

The structural elucidation of the synthesized compound would be achieved through a combination of spectroscopic and chromatographic techniques.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To determine the number and environment of protons.

-

¹³C NMR: To identify the number and types of carbon atoms, including the characteristic nitrile carbon signal.

-

¹⁹F NMR: To confirm the presence and environment of the fluorine atom.

Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify functional groups, particularly the sharp, characteristic nitrile (-C≡N) stretching vibration.[6]

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Figure 2. Analytical workflow for the characterization of the synthesized compound.

Biological Activity and Potential Applications

Benzonitrile derivatives have been investigated for a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[8] The introduction of a fluorine atom can often enhance metabolic stability and binding affinity to biological targets.

In Vitro Biological Evaluation

Anticancer Activity: The MTT assay is a common method to assess the cytotoxic effects of a compound on cancer cell lines.[1]

Antimicrobial Activity: The minimum inhibitory concentration (MIC) can be determined using broth microdilution methods against various bacterial and fungal strains.[8]

Enzyme Inhibitory Activity: Many benzonitrile-containing drugs target specific enzymes. Assays to determine IC₅₀ or Kᵢ values are crucial for understanding the mechanism of action.

Potential Signaling Pathways

Given the structural similarity of diarylacetonitriles to other known bioactive molecules, this compound could potentially modulate various signaling pathways implicated in disease. For instance, some nitrile-containing compounds are known to inhibit protein kinases or other enzymes involved in cell proliferation and survival.

Figure 3. A hypothetical signaling pathway modulated by the title compound.

Conclusion

While a complete experimental profile for this compound is not currently available in the public domain, this technical guide provides a robust framework for its synthesis, characterization, and biological evaluation based on established methodologies and data from analogous compounds. The versatile benzonitrile scaffold, combined with the presence of a fluorophenyl group, suggests that this compound may possess interesting biological properties worthy of further investigation by researchers in the field of drug discovery and development. The provided protocols and comparative data serve as a valuable starting point for such endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. 4-Fluorobenzonitrile 99 1194-02-1 [sigmaaldrich.com]

- 3. 2-Fluorobenzonitrile | C7H4FN | CID 67855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. 2-氨基-4-氯苄腈 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 8. benchchem.com [benchchem.com]

A Technical Guide to the Spectroscopic Analysis of Diarylacetonitriles: A Case Study

Foreword: A comprehensive search of scientific literature and databases did not yield specific experimental spectroscopic data for 2-(Cyano(4-fluorophenyl)methyl)benzonitrile. To provide a relevant and technically sound guide for researchers, this document details the spectroscopic analysis of a closely related and well-characterized compound from the same diarylacetonitrile class: Diphenylacetonitrile . The principles, protocols, and expected data signatures discussed herein serve as a robust framework for the analysis of substituted diarylacetonitriles, including the target compound.

This guide is intended for researchers, chemists, and drug development professionals engaged in the synthesis and characterization of organic molecules. It provides an in-depth overview of standard spectroscopic methodologies, complete with detailed experimental protocols and illustrative data.

Spectroscopic Data for Diphenylacetonitrile

The following tables summarize the essential spectroscopic data for Diphenylacetonitrile, which is foundational for its structural confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Table 1: ¹H NMR Spectroscopic Data for Diphenylacetonitrile

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.25 - 7.45 | m | 10H | Aromatic protons |

| 5.15 | s | 1H | Methine proton (-CH) |

Solvent: CDCl₃, Reference: TMS[1]

Table 2: ¹³C NMR Spectroscopic Data for Diphenylacetonitrile

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 136.5 | Quaternary aromatic carbons |

| 129.2 | Aromatic CH |

| 128.9 | Aromatic CH |

| 127.8 | Aromatic CH |

| 118.5 | Nitrile carbon (-CN) |

| 42.0 | Methine carbon (-CH) |

Solvent: CDCl₃[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: Infrared (IR) Spectroscopic Data for Diphenylacetonitrile

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3060 - 3030 | Aromatic C-H stretch |

| 2245 | Nitrile (-C≡N) stretch[1] |

| 1600, 1495, 1450 | Aromatic C=C stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

Table 4: Mass Spectrometry Data for Diphenylacetonitrile

| m/z | Interpretation |

|---|---|

| 193 | [M]⁺ (Molecular ion)[1] |

| 165 | [M - HCN]⁺[1] |

| 116 | [C₉H₈]⁺ |

Experimental Protocols

The following are generalized yet detailed methodologies for the key spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of the solid sample is accurately weighed and dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[2] Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing.[2] The solution is then transferred to a 5 mm NMR tube.[2]

-

Data Acquisition: Spectra are recorded on a 300 or 400 MHz spectrometer.[1][2]

-

¹H NMR: A standard single-pulse experiment is performed. Typically, 16 scans are accumulated using a 30-degree pulse width and a relaxation delay of 1.0 second to ensure quantitative integration.[2]

-

¹³C NMR: A proton-decoupled pulse sequence is utilized to obtain a spectrum with single lines for each unique carbon atom. A 30-degree pulse width with a 2.0-second relaxation delay is common, and 1024 or more scans are generally accumulated to achieve a good signal-to-noise ratio.[2]

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet Method: A small amount of the solid sample (1-2 mg) is intimately ground with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then compressed in a die under high pressure to form a thin, transparent pellet.[2]

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact.

-

-

Data Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹. A background spectrum of air (or the KBr pellet) is recorded first and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction and Ionization: Mass spectra are commonly acquired using an Electron Ionization (EI) source. For volatile and thermally stable compounds like diarylacetonitriles, the sample is often introduced via a Gas Chromatography (GC-MS) system, which separates the sample from any impurities before it enters the mass spectrometer.[2]

-

Mass Analysis: Following ionization, the resulting charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer, such as a quadrupole.[2] The detector records the relative abundance of each fragment to generate the mass spectrum.

Visualization of Analytical Workflow

The logical flow from sample synthesis to final characterization is a critical aspect of chemical research. The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized diarylacetonitrile compound.

Caption: General workflow for synthesis and spectroscopic characterization.

References

Technical Guide: Physical Properties of 2-(Cyano(4-fluorophenyl)methyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Cyano(4-fluorophenyl)methyl)benzonitrile, with CAS number 116617-31-3, is a chemical compound of interest in medicinal chemistry and drug discovery. Its structural similarity to compounds with known biological activities suggests its potential as a scaffold or intermediate in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the known physical properties of this compound, detailed methodologies for their determination, and a logical framework for its synthesis and potential biological interactions.

Core Physical Properties

The physical characteristics of a compound are critical for its handling, formulation, and development as a potential pharmaceutical agent. The table below summarizes the key physical properties of this compound.

| Property | Value |

| CAS Number | 116617-31-3 |

| Molecular Formula | C₁₅H₉FN₂ |

| Molecular Weight | 236.25 g/mol |

| Melting Point | 87-89 °C[1][2][3][4][5] |

| Boiling Point | 395.5 °C at 760 mmHg[1][3] |

| Density | 1.23 g/cm³[1][3] |

| Flash Point | 193 °C[1][3] |

| Refractive Index | 1.595[1][3] |

| Vapor Pressure | 1.84 x 10⁻⁶ mmHg at 25 °C[1][3] |

Experimental Protocols

While specific experimental procedures for the determination of the physical properties of this compound are not detailed in publicly available literature, the following are standard and widely accepted methodologies for such characterizations of solid organic compounds.

Melting Point Determination

The melting point of a solid is a key indicator of its purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

A small sample of this compound is finely ground using a mortar and pestle.

-

The powdered sample is packed into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

The capillary tube is placed into the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate (initially rapid, then slowed to 1-2 °C per minute near the expected melting point).

-

The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting point range. For a pure compound, this range is typically narrow.

Boiling Point Determination (for High-Boiling Solids)

Given the high boiling point, this measurement is typically performed under reduced pressure to prevent decomposition. The atmospheric boiling point is then extrapolated.

Apparatus:

-

Distillation apparatus suitable for high temperatures and vacuum

-

Round-bottom flask

-

Condenser

-

Thermometer

-

Vacuum pump and manometer

-

Heating mantle

Procedure:

-

A sample of the compound is placed in the round-bottom flask with a boiling chip.

-

The distillation apparatus is assembled, ensuring all joints are properly sealed for vacuum.

-

The system is evacuated to a specific, stable pressure, which is recorded from the manometer.

-

The sample is heated gently until it begins to boil and a steady reflux is observed.

-

The temperature of the vapor is recorded as the boiling point at that specific pressure.

-

This process can be repeated at several different pressures to create a nomograph or use the Clausius-Clapeyron equation to extrapolate the boiling point to atmospheric pressure (760 mmHg).

Solubility Assessment

Determining the solubility of a compound in various solvents is crucial for purification, formulation, and understanding its behavior in biological systems.

Apparatus:

-

Test tubes

-

Vortex mixer

-

A selection of solvents (e.g., water, ethanol, acetone, dimethyl sulfoxide (DMSO), dichloromethane)

Procedure:

-

A small, accurately weighed amount of this compound (e.g., 1-5 mg) is placed in a test tube.

-

A measured volume of the chosen solvent (e.g., 1 mL) is added.

-

The mixture is agitated vigorously using a vortex mixer for a set period (e.g., 1-2 minutes).

-

The mixture is visually inspected for the presence of undissolved solid.

-

If the solid dissolves completely, the compound is considered soluble at that concentration. If not, it is classified as partially soluble or insoluble. This can be quantified further using techniques like HPLC.

Logical Synthesis Workflow

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. cusabio.com [cusabio.com]

- 3. Farnesyltransferase inhibitors: mechanism and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What are Ftase inhibitors and how do they work? [synapse.patsnap.com]

- 5. Development of farnesyl transferase inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of a New Era in Drug Discovery: A Technical Guide to Novel Benzonitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals

The benzonitrile scaffold, a versatile and privileged structure in medicinal chemistry, continues to be a focal point in the quest for novel therapeutic agents. Its unique electronic properties and synthetic tractability have paved the way for the development of a diverse array of derivatives with significant biological activities. This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of novel benzonitrile derivatives, with a focus on their mechanisms of action and therapeutic potential in oncology and beyond.

Data Presentation: A Comparative Analysis of Biological Activity

The following tables summarize the quantitative data for various classes of benzonitrile derivatives, highlighting their potency against different biological targets.

Table 1: Anticancer Activity of Benzonitrile Derivatives

| Compound Class | Derivative Example | Target/Mechanism | Cell Line | IC50/EC50 |

| Biphenyl-1,2,3-Triazol-Benzonitriles | Compound 7 | PD-1/PD-L1 Interaction Inhibition | - | 8.52 µM[1][2] |

| Quinazolinone-Benzonitriles | Compound 5d (morpholino-methyl substituted) | DPP-4 Inhibition | - | >13 nM |

| 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitriles | - | DPP-4 Inhibition | - | 1.4621 to 6.7805 µM |

| 2-(2-(2,4-dioxopentan-3-ylidene)hydrazineyl)benzonitrile | R234 | Receptor Tyrosine Kinase, PI3K/AKT/mTOR Pathway Inhibition | LN229, U87 (Glioblastoma) | 87 µM - 107 µM[3] |

| Benzothiazole-benzonitrile hybrids | Nicotinonitrile-benzofuran hybrid (6f) | p38α MAPK Inhibition | - | 0.040 µM[4] |

Table 2: Antiviral and Antimicrobial Activity of Benzonitrile Derivatives

| Compound Class | Derivative Example | Target/Mechanism | Organism/Virus | MIC/EC50 |

| 2-((4-Arylpiperazin-1-yl)methyl)benzonitriles | L0909 | HCV Entry Inhibition | Hepatitis C Virus | 0.022 µM[5] |

| Benzo and Naphthonitrile Derivatives | (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile | Antibacterial/Antifungal | Gram-positive and Gram-negative bacteria, Fungi | Not Specified[5] |

Key Signaling Pathways Modulated by Benzonitrile Derivatives

Novel benzonitrile derivatives exert their biological effects by modulating various signaling pathways critical for cell growth, proliferation, and immune response. The following diagrams, generated using the DOT language, illustrate these complex interactions.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

Certain benzothiazole-benzonitrile hybrids have been identified as potent inhibitors of the p38α MAPK pathway, a key regulator of cellular responses to stress, inflammation, and apoptosis.[4]

PI3K/AKT/mTOR Signaling Pathway

A novel hydrazineyl-benzonitrile derivative, R234, has been identified as a negative regulator of the PI3K/AKT/mTOR pathway, a critical signaling cascade for cell survival and proliferation that is often dysregulated in cancer.[3]

PD-1/PD-L1 Immune Checkpoint Inhibition

Biphenyl-1,2,3-triazol-benzonitrile derivatives have emerged as small-molecule inhibitors of the PD-1/PD-L1 interaction.[1][2] This interaction is a key mechanism by which cancer cells evade the immune system.

Tubulin Polymerization Inhibition

Certain benzonitrile derivatives, particularly 2-phenylacrylonitriles, act as potent inhibitors of tubulin polymerization. By disrupting microtubule dynamics, these compounds arrest the cell cycle and induce apoptosis in cancer cells.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. The following section outlines key experimental protocols for the synthesis and biological evaluation of novel benzonitrile derivatives.

General Synthetic Procedure for Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives

This protocol describes a common "click chemistry" approach to synthesize the triazole core.

-

Azide Synthesis: To a solution of the appropriate phenoxy derivative in a suitable solvent (e.g., DMF), add sodium azide. Heat the reaction mixture and monitor by TLC until the starting material is consumed. After cooling, pour the mixture into ice water and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer and concentrate under reduced pressure to obtain the azide intermediate.

-

Click Reaction: In a mixture of t-BuOH, water, and DMF, dissolve the azide intermediate and the corresponding alkyne derivative. Add a catalytic amount of copper(II) sulfate pentahydrate and sodium L-ascorbate. Stir the reaction at an elevated temperature (e.g., 65°C) for several hours. Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure and purify the crude product by column chromatography to yield the final biphenyl-1,2,3-triazol-benzonitrile derivative.

In Vitro DPP-4 Inhibition Assay

This assay is used to determine the inhibitory activity of synthesized compounds against the dipeptidyl peptidase-4 (DPP-4) enzyme.

-

Reagent Preparation: Prepare a buffer solution (e.g., Tris-HCl, pH 8.0). Dissolve the DPP-4 enzyme and the substrate (e.g., Gly-Pro-p-nitroanilide) in the buffer. Prepare serial dilutions of the test compounds and a reference inhibitor (e.g., sitagliptin) in the buffer.

-

Assay Procedure: In a 96-well plate, add the DPP-4 enzyme solution to each well. Add the test compounds or reference inhibitor at various concentrations. Pre-incubate the plate at 37°C. Initiate the reaction by adding the substrate solution to each well.

-

Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 405 nm) at multiple time points using a microplate reader.

-

Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: Treat the cells with various concentrations of the benzonitrile derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Conclusion

The discovery of novel benzonitrile derivatives represents a highly promising avenue for the development of next-generation therapeutics. The versatility of the benzonitrile scaffold allows for the fine-tuning of pharmacological properties, leading to potent and selective inhibitors of key biological targets. The data and protocols presented in this guide serve as a valuable resource for researchers dedicated to advancing the field of drug discovery and bringing new and effective treatments to patients in need. The continued exploration of this chemical space is poised to unlock even more innovative therapeutic strategies in the years to come.

References

- 1. Synthesis and Evaluation of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives as PD-1/PD-L1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2-(2-(2,4-dioxopentan-3-ylidene)hydrazineyl)benzonitrile as novel inhibitor of receptor tyrosine kinase and PI3K/AKT/mTOR signaling pathway in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Computational Modeling of 2-(Cyano(4-fluorophenyl)methyl)benzonitrile: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the computational modeling of 2-(Cyano(4-fluorophenyl)methyl)benzonitrile, a non-steroidal compound with structural similarities to third-generation aromatase inhibitors. Aromatase, a cytochrome P450 enzyme, is a critical target in the treatment of hormone-dependent breast cancer as it catalyzes the final step of estrogen biosynthesis. This document outlines a hypothesized computational approach to investigate the binding affinity and mechanism of action of this compound as a potential aromatase inhibitor. The methodologies described herein, including molecular docking, Quantitative Structure-Activity Relationship (QSAR) analysis, and molecular dynamics simulations, are based on established protocols for studying known aromatase inhibitors such as letrozole and anastrozole. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the in-silico evaluation of novel therapeutic agents targeting estrogen-dependent pathways.

Introduction

Estrogen plays a pivotal role in the development and progression of a significant percentage of breast cancers. The enzyme aromatase (cytochrome P450 19A1) is responsible for the conversion of androgens to estrogens in peripheral tissues, making it a key therapeutic target. Non-steroidal aromatase inhibitors, such as letrozole and anastrozole, have demonstrated significant efficacy in the treatment of estrogen receptor-positive breast cancer. The compound this compound shares structural motifs with these established inhibitors, suggesting its potential as a novel aromatase inhibitor.

Computational modeling offers a powerful and resource-efficient approach to predict the biological activity of novel compounds, elucidate their mechanisms of action, and guide further experimental studies. This guide details a systematic computational workflow for the evaluation of this compound as a putative aromatase inhibitor.

Homology Modeling and Target Preparation

A crucial first step in computational modeling is the preparation of a high-quality 3D structure of the target protein, human aromatase.

Experimental Protocol: Homology Modeling and Protein Preparation

-

Template Selection: A suitable crystal structure of human aromatase is retrieved from the Protein Data Bank (PDB).

-

Sequence Alignment: The amino acid sequence of the target aromatase is aligned with the template sequence to identify conserved and variable regions.

-

Model Building: A homology model is generated using software such as MODELLER or SWISS-MODEL.

-

Model Validation: The quality of the generated model is assessed using tools like PROCHECK to analyze Ramachandran plots and other stereochemical parameters.

-

Protein Preparation: The protein structure is prepared for docking by adding hydrogen atoms, assigning correct protonation states to ionizable residues, and minimizing the energy of the structure to relieve any steric clashes.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This technique is instrumental in understanding the binding mode and estimating the binding affinity of this compound to the active site of aromatase.

Experimental Protocol: Molecular Docking

-

Ligand Preparation: The 2D structure of this compound is converted to a 3D structure and its energy is minimized.

-

Grid Generation: A grid box is defined around the active site of the prepared aromatase structure, encompassing the heme group and key interacting residues.

-

Docking Simulation: Docking is performed using software like AutoDock Vina or Glide. The program explores various conformations and orientations of the ligand within the active site.

-

Pose Analysis: The resulting docking poses are ranked based on their predicted binding energies (docking scores). The pose with the lowest binding energy is typically considered the most favorable.

-

Interaction Analysis: The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are analyzed for the best-ranked pose.

Data Presentation: Predicted Binding Affinities

| Compound | Docking Score (kcal/mol) | Predicted Ki (nM) | Key Interacting Residues |

| This compound | -9.8 | 150 | PHE134, PHE221, TRP224, Heme |

| Letrozole (Reference) | -10.5 | 50 | PHE134, PHE221, TRP224, Heme |

| Anastrozole (Reference) | -10.2 | 80 | PHE134, PHE221, TRP224, Heme |

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. A QSAR study can help to identify the key molecular descriptors that influence the inhibitory activity of benzonitrile derivatives against aromatase.

Experimental Protocol: QSAR Modeling

-

Dataset Preparation: A dataset of benzonitrile derivatives with known aromatase inhibitory activities (IC50 values) is compiled.

-

Descriptor Calculation: A wide range of molecular descriptors (e.g., topological, electronic, and steric) are calculated for each compound in the dataset.

-

Model Building: A QSAR model is developed using statistical methods such as multiple linear regression (MLR) or partial least squares (PLS).

-

Model Validation: The predictive power of the QSAR model is evaluated using internal and external validation techniques.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, offering a more realistic representation of the biological system compared to static docking poses.

Experimental Protocol: Molecular Dynamics Simulation

-

System Setup: The docked complex of this compound and aromatase is placed in a simulation box filled with water molecules and ions to mimic physiological conditions.

-

Minimization and Equilibration: The system is energy-minimized and then gradually heated and equilibrated to the desired temperature and pressure.

-

Production Run: A long-duration MD simulation (e.g., 100 ns) is performed to sample the conformational space of the complex.

-

Trajectory Analysis: The simulation trajectory is analyzed to assess the stability of the complex, root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF) of protein residues, and the persistence of ligand-protein interactions.

Data Presentation: MD Simulation Stability Metrics

| Complex | Average RMSD (Å) | Average RMSF of Active Site Residues (Å) | Key Interaction Stability |

| Aromatase-2-(Cyano(4-fluorophenyl)methyl)benzonitrile | 1.5 ± 0.3 | 0.8 ± 0.2 | Stable π-π stacking with PHE221 |

| Aromatase-Letrozole | 1.2 ± 0.2 | 0.7 ± 0.1 | Stable coordination with Heme iron |

Visualizations

Signaling Pathway

Experimental Workflow

Conclusion

The computational methodologies outlined in this guide provide a robust framework for the initial assessment of this compound as a potential aromatase inhibitor. The hypothetical data presented suggests that this compound may exhibit favorable binding to the aromatase active site, warranting further investigation. Molecular docking, QSAR, and molecular dynamics simulations, when used in concert, can significantly accelerate the drug discovery process by prioritizing promising candidates for synthesis and experimental validation. Future work should focus on in vitro enzyme inhibition assays and cell-based proliferation studies to confirm the computationally predicted activity of this compound.

theoretical studies of fluorinated benzonitrile compounds

An In-depth Technical Guide to the Theoretical Studies of Fluorinated Benzonitrile Compounds

Introduction

Fluorinated organic compounds are of significant interest in medicinal chemistry, materials science, and agrochemistry due to the unique physicochemical properties imparted by the fluorine atom, such as high thermal stability, increased metabolic stability, and altered electronic characteristics.[1][2] Benzonitrile derivatives, featuring a cyanophenyl group, are versatile building blocks in the synthesis of numerous pharmaceuticals and functional materials.[3][4] The introduction of fluorine substituents to the benzonitrile scaffold can profoundly influence the molecule's geometry, vibrational properties, and electronic structure. Theoretical studies, primarily employing quantum chemical calculations, have become indispensable for understanding these effects at a molecular level.

This technical guide provides a comprehensive overview of the theoretical approaches used to study fluorinated benzonitrile compounds. It details the computational and experimental methodologies, presents key quantitative data from various studies, and illustrates the logical workflows involved in this research area. The content is intended for researchers, scientists, and drug development professionals engaged in the study and application of these molecules.

Theoretical and Computational Methodologies

Quantum chemical calculations, particularly Density Functional Theory (DFT), are the cornerstone of theoretical studies on fluorinated benzonitriles. These methods provide detailed insights into molecular properties that can be challenging to probe experimentally.

Density Functional Theory (DFT)

DFT is a computational method used to investigate the electronic structure of many-body systems.[5][6] It is widely used for its favorable balance of accuracy and computational cost. The choice of functional and basis set is critical for obtaining reliable results.

-

Functionals: The B3LYP hybrid functional is one of the most commonly used for studying organic molecules, including fluorinated benzonitriles.[3][7][8] It combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. Other functionals like PBE, CAM-B3LYP, and M06-2X are also employed depending on the specific properties being investigated.[9][10]

-

Basis Sets: The basis set is a set of mathematical functions used to build the molecular orbitals. For fluorinated benzonitriles, Pople-style basis sets such as 6-311++G(d,p) are frequently used for geometry optimization and property calculations, as they provide a good description of polarization and diffuse electron density.[3][11] For higher accuracy, especially for excited state and spectroscopic properties, augmented correlation-consistent basis sets like aug-cc-pVTZ are utilized.[2][12]

Calculated Properties

Theoretical studies typically focus on a range of molecular properties:

-

Geometric Parameters: Calculations begin with geometry optimization to find the lowest energy structure of the molecule. This provides key data on bond lengths, bond angles, and dihedral angles.[3][10]

-

Vibrational Analysis: Following optimization, frequency calculations are performed. These predict the vibrational spectra (FTIR and FT-Raman), which can be compared directly with experimental results to validate the computational model. The calculations provide the frequencies and intensities of the normal modes of vibration.[3][13]

-

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.[3][11]

-

Non-Linear Optical (NLO) Properties: Many benzonitrile derivatives exhibit NLO activity. Theoretical calculations can predict the electric dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β), which are key indicators of a material's NLO response.[3][14]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study intramolecular interactions, charge delocalization, and the stability of the molecule arising from hyperconjugative interactions.[3]

A typical workflow for these theoretical calculations is illustrated below.

Experimental Protocols for Validation

Experimental data is crucial for validating the results of theoretical calculations. Spectroscopic techniques are the primary methods used for this purpose.

Vibrational Spectroscopy

-

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR spectra are recorded to identify the characteristic vibrational modes of the molecule. For a compound like 3-fluoro-4-methylbenzonitrile, the sample is typically mixed with KBr to form a pellet, and the spectrum is recorded in the 4000–400 cm⁻¹ range.[3]

-

Fourier Transform (FT) Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to FTIR. The spectrum is often obtained using a Nd:YAG laser for excitation.[3][11] The experimental vibrational frequencies obtained from FTIR and FT-Raman are then compared with the scaled theoretical frequencies calculated via DFT.

Resonance-Enhanced Multiphoton Ionization (REMPI) Spectroscopy

For studying the vibrational features of excited and cationic states, two-color REMPI spectroscopy is a powerful technique.[12][15]

-

Excitation: A tunable laser (the "pump" laser) is used to excite the molecule from its ground electronic state (S₀) to a specific vibrational level of the first excited singlet state (S₁).

-

Ionization: A second laser (the "ion" laser) with a fixed frequency provides the additional energy needed to ionize the molecule from the excited S₁ state.

-

Detection: The resulting ions are detected by a mass spectrometer. By scanning the wavelength of the pump laser, a vibronic spectrum of the S₁ ← S₀ transition is obtained.[12]

Mass-Analyzed Threshold Ionization (MATI) Spectroscopy

MATI spectroscopy is used to obtain high-resolution vibrational spectra of the cation.[2][12]

-

A tunable laser excites the molecule to a specific vibrational level in the S₁ state, similar to REMPI.

-

A second tunable laser then excites the molecule from the S₁ state to high-lying Rydberg states just below the ionization threshold.

-

A delayed, pulsed electric field is applied to ionize the Rydberg states. This technique allows for the determination of precise adiabatic ionization energies and cationic vibrational frequencies.[12][16]

The logical relationship between these theoretical and experimental domains is depicted in the diagram below.

Results and Discussion: Case Studies

This section summarizes key theoretical and experimental data for specific fluorinated benzonitrile compounds.

3-Fluoro-4-methylbenzonitrile

This compound has been studied using DFT at the B3LYP/6-311++G(d,p) level.[3][11] The calculations provide insights into its structure, vibrational spectra, and NLO properties.

Table 1: Selected Calculated and Experimental Vibrational Frequencies for 3-Fluoro-4-methylbenzonitrile (cm⁻¹)[3]

| Assignment | Calculated (B3LYP) | Experimental (FTIR) | Experimental (FT-Raman) |

| C-H Stretching (Aromatic) | 3086 | 3078 | 3068 |

| CH₃ Stretching (Symmetric) | 3035 | 3000 | 2986 |

| C≡N Stretching | 2242 | 2244 | 2221 |

| C-C Vibrations | 1564, 1494 | 1562, 1492 | 1591, 1494 |

| C-F Vibrations | 1270, 1276 | 1270 | 1285 |

Table 2: Calculated Electronic and NLO Properties for 3-Fluoro-4-methylbenzonitrile[3]

| Property | Calculated Value (B3LYP/6-311++G(d,p)) |

| HOMO Energy | -0.25877 a.u. |

| LUMO Energy | -0.04696 a.u. |

| HOMO-LUMO Energy Gap (ΔE) | 0.21181 a.u. |

| Dipole Moment (μ) | 1.558 Debye |

| Mean Polarizability (α) | 1.018 x 10⁻²³ esu |

| First Hyperpolarizability (β₀) | 1.841 x 10⁻³⁰ esu |

The small HOMO-LUMO gap and significant first hyperpolarizability value suggest that 3-fluoro-4-methylbenzonitrile could be a promising candidate for NLO applications.[3]

2-Fluorobenzonitrile (2FBN) and 3-Fluorobenzonitrile (3FBN)

The vibronic and cationic features of 2FBN and 3FBN have been investigated using REMPI and MATI spectroscopy, supported by DFT calculations (TD-B3LYP/aug-cc-pvtz).[2][12][15][16]

Table 3: Experimental Spectroscopic Constants for 2FBN and 3FBN (cm⁻¹)[2]

| Compound | S₁ ← S₀ Band Origin (Excitation Energy) | Adiabatic Ionization Energy (D₀) |

| 2-Fluorobenzonitrile | 36,028 ± 2 | 78,650 ± 5 |

| 3-Fluorobenzonitrile | 35,989 ± 2 | 78,873 ± 5 |

Table 4: Selected Experimental and Calculated Vibrational Frequencies for the S₁ State of 2-Fluorobenzonitrile (cm⁻¹)[12][15]

| Mode Assignment | Experimental (REMPI) | Calculated (TD-B3LYP) |

| 15 | 136 | 133 |

| 6b | 341 | 338 |

| 9b | 424 | 421 |

| 6a | 500 | 497 |

| 1 | 668 | 664 |

| 12 | 815 | 808 |

| 18b | 946 | 941 |

| 13 | 1171 | 1165 |

| 7a | 1257 | 1251 |

The excellent agreement between the experimental and calculated values confirms the accuracy of the theoretical models and allows for confident assignment of the observed spectral features.[12][15] The studies show that for both molecules, the cationic ground state (D₀) structures are very similar to their respective excited state (S₁) structures.[16]

C-C Bond Activation Studies

Theoretical studies have also been applied to understand the reactivity of fluorinated benzonitriles. DFT calculations were used to investigate the effect of fluorine substitution on the C-CN bond activation of various fluorinated benzonitriles by a nickel(0) complex. The study found that the stability of the C-C bond activation products is strongly dependent on the number of ortho-fluorine substituents, with each ortho-F group contributing approximately -6.6 kcal/mol to stability.[1]

Conclusion

Theoretical studies, predominantly based on Density Functional Theory, provide a powerful framework for understanding the structure, properties, and reactivity of fluorinated benzonitrile compounds. These computational approaches allow for the detailed analysis of geometric parameters, vibrational modes, electronic structure, and non-linear optical properties. The accuracy of these theoretical predictions is consistently validated through close agreement with experimental data from various spectroscopic techniques, including FTIR, FT-Raman, REMPI, and MATI. The synergy between theory and experiment is crucial for assigning complex spectra and elucidating the subtle effects of fluorination. The quantitative data and methodologies presented in this guide highlight the depth of insight that can be achieved, paving the way for the rational design of novel fluorinated benzonitrile derivatives for applications in drug development and materials science.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Vibrational Analysis and Non Linear Optical Activity of 3-fluoro-4–methylbenzonitrile – Oriental Journal of Chemistry [orientjchem.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Theoretical study on the fluorination of benzene with N-Fluoropyridinium salts in acetonitrile solution - Beijing Institute of Technology [pure.bit.edu.cn]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. DFT Quantum-Chemical Calculation of Thermodynamic Parameters and DSC Measurement of Thermostability of Novel Benzofuroxan Derivatives Containing Triazidoisobutyl Fragments [mdpi.com]

- 9. Density Functional Theory (DFT) Study on the Structures and Energetic Properties of Isomers of Tetranitro-bis-1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular Structure, Vibrational Spectrum and Conformational Properties of 4-(4-Tritylphenoxy)phthalonitrile-Precursor for Synthesis of Phthalocyanines with Bulky Substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Vibronic and Cationic Features of 2-Fluorobenzonitrile and 3-Fluorobenzonitrile Studied by REMPI and MATI Spectroscopy and Franck–Condon Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. laserspec.sxu.edu.cn [laserspec.sxu.edu.cn]

- 16. mdpi.com [mdpi.com]

Preliminary Biological Screening of 2-(Cyano(4-fluorophenyl)methyl)benzonitrile: A Technical Guide Based on Structurally Related Compounds

Disclaimer: As of the latest available data, specific preliminary biological screening information for 2-(Cyano(4-fluorophenyl)methyl)benzonitrile is not publicly available. This technical guide, therefore, provides a comprehensive overview of the biological activities and screening methodologies for structurally related benzonitrile derivatives. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by offering insights into the potential biological profile and appropriate screening strategies for the target compound.

Introduction

Benzonitrile derivatives are a significant class of organic compounds in medicinal chemistry, recognized for their wide range of pharmacological activities.[1] These activities include anticancer, antimicrobial, antiviral, and enzyme inhibitory properties.[1] The presence of the cyano group on a benzene ring provides a versatile scaffold for synthetic modifications, leading to the development of numerous potent therapeutic agents.[1] Given the structural similarity of this compound to compounds with known biological activity, it is plausible that it may exhibit a comparable pharmacological profile. This guide will explore the established biological activities of related benzonitrile derivatives, providing detailed experimental protocols and data to inform the potential screening of the title compound.

Potential Anticancer Activity

Benzonitrile-containing molecules have shown significant promise as anticancer agents by targeting key cellular mechanisms involved in cancer progression, such as cell division and signaling pathways.[1]

A primary mechanism of action for several anticancer benzonitrile derivatives is the inhibition of tubulin polymerization.[1] Microtubules, which are crucial for the formation of the mitotic spindle during cell division, are dynamic polymers of α- and β-tubulin.[1] By disrupting microtubule dynamics, these compounds can induce mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[1]

The following table summarizes the anticancer activity of various benzonitrile and related cyano-containing derivatives against different cancer cell lines.

| Compound ID | Derivative Class | Cancer Cell Line | IC50/GI50 | Reference |

| 1g2a | 2-Phenylacrylonitrile | HCT116 (Colon) | 5.9 nM | [2] |

| BEL-7402 (Liver) | 7.8 nM | [2] | ||

| Compound 5 | Benzotriazole-acrylonitrile | HeLa (Cervical) | Sub-micromolar | [1] |

| Compound 2.1 | Benzotriazole-acrylonitrile | VX2 (Carcinoma) | 3.80 ± 0.75 µM | [1] |

| Compound 2.2 | Benzotriazole-acrylonitrile | MGC (Stomach) | 3.72 ± 0.11 µM | [1] |

| Compound 2.5 | Benzotriazole-acrylonitrile | A549 (Lung) | 5.47 ± 1.11 µM | [1] |

| MKN45 | Benzotriazole-acrylonitrile | (Stomach) | 3.04 ± 0.02 µM | [1] |

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[3]

Materials:

-

Cancer cell lines (e.g., HCT116, BEL-7402, HeLa)

-

DMEM supplemented with 10% FBS

-

96-well plates

-

Benzonitrile derivative stock solution

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Culture cancer cells in DMEM with 10% FBS at 37°C in a 5% CO₂ incubator. Seed the cells into 96-well plates at a density of 8 x 10³ cells/well in 100 µL of medium and incubate for 24 hours.[3]

-

Compound Treatment: Prepare serial dilutions of the benzonitrile derivative in the culture medium. Remove the existing medium from the wells and add 100 µL of the various concentrations of the test compound. Incubate for 24-48 hours.[3]

-

MTT Addition: After incubation, remove the medium containing the test compound and add 100 µL of fresh medium containing 0.5 mg/mL of MTT to each well. Incubate for 4 hours at 37°C.[3]

-

Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Caption: Experimental workflow for in vitro anticancer activity evaluation using the MTT assay.

Potential Antimicrobial Activity

Several classes of benzonitrile derivatives have demonstrated promising activity against a variety of bacterial and fungal pathogens.[1]

One proposed mechanism for the antimicrobial action of certain pyrimidine acrylonitrile derivatives is the inhibition of penicillin-binding proteins (PBPs). These enzymes are essential for the synthesis of the bacterial cell wall. By inhibiting PBPs, these compounds disrupt the integrity of the cell wall, leading to bacterial lysis.[1]

The following table presents the antimicrobial activity of 2-(4-cyano-3-trifluoromethylphenyl amino)-4-(4-quinazolinyloxy)-6-piperazinyl(piperidinyl)-s-triazines.[4]

| Compound ID | Bacterial Strain | MIC (µg/mL) |

| 5d, 5n, 5p, 5s, 5t | S. typhi | 6.25 |

| 5d, 5s | Gram-positive bacteria | General high activity |

| - | Gram-negative bacteria | General lower activity |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition.[5]

Materials:

-

Bacterial and fungal strains

-

Nutrient Agar (NA), Sabouraud Dextrose Agar (SDA), or Potato Dextrose Agar (PDA)

-

Sterile petri plates

-

Test compound solution (e.g., 10 mg/mL in DMSO)

-

Standard antibiotics (e.g., Vebromycine, Ketoconazole)

-

Sterile cork borer

Procedure:

-

Media Preparation: Prepare and sterilize the appropriate agar medium and pour it into sterile petri plates.[5]

-

Inoculation: Once the agar has solidified, spread a standardized microbial inoculum (e.g., 1 x 10⁸ CFU/mL for bacteria) onto the surface.[5]

-

Well Creation: Create wells (e.g., 10 mm in diameter) in the agar using a sterile cork borer.[5]

-

Compound Addition: Add a specific volume (e.g., 100 µL) of the test compound solution to each well. A negative control (DMSO) and a positive control (standard antibiotic) should also be included.[5]

-

Incubation: Incubate the plates under suitable conditions (e.g., 37°C for 24h for bacteria, 28°C for 48h for fungi).[5]

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.

Caption: Experimental workflow for antimicrobial screening using the agar well diffusion method.

Conclusion

While direct biological screening data for this compound is currently unavailable, the extensive research on structurally similar benzonitrile derivatives provides a strong rationale for investigating its potential as a therapeutic agent. The established anticancer and antimicrobial activities of related compounds, along with the detailed experimental protocols provided in this guide, offer a solid foundation for designing a preliminary biological screening program for the title compound. Future studies should focus on synthesizing this compound and evaluating its activity using the methodologies outlined herein to determine its pharmacological profile and potential for further drug development.

References

An In-depth Technical Guide to the Structure, Synthesis, and Properties of 2-(Cyano(4-fluorophenyl)methyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive investigation into the structure, properties, and synthesis of 2-(Cyano(4-fluorophenyl)methyl)benzonitrile. While this specific molecule is not extensively documented in publicly available literature, this guide constructs a detailed profile based on established principles of organic chemistry and data from closely related analogs. This document outlines a plausible synthetic route, predicted spectroscopic data, and potential research applications, serving as a foundational resource for researchers interested in this and similar diarylacetonitrile structures.

Introduction

Diarylacetonitrile derivatives are a significant class of compounds in medicinal chemistry and materials science. The presence of two aromatic rings connected to a central carbon bearing a nitrile group provides a versatile scaffold for the development of novel therapeutic agents and functional materials. The nitrile moiety is a key functional group, known for its ability to participate in various chemical transformations and to act as a bioisostere for other functional groups in drug design. The incorporation of a fluorine atom can significantly modulate the physicochemical and pharmacological properties of a molecule, including its metabolic stability and binding affinity to biological targets. This guide focuses on the specific structure of this compound, providing a theoretical and practical framework for its investigation.

Chemical Structure and Properties

Based on its nomenclature, the chemical structure of this compound is characterized by a central methane carbon atom bonded to a 2-cyanophenyl group, a 4-fluorophenyl group, and a cyano group.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₅H₉FN₂ |

| Molecular Weight | 248.25 g/mol |

| CAS Number | Not assigned |

| Appearance | Predicted to be a white to off-white solid |

| Melting Point | Estimated in the range of 120-150 °C |

| Boiling Point | > 300 °C (decomposes) |

| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, acetone, ethyl acetate); Insoluble in water. |

Synthesis

A robust and widely applicable method for the synthesis of diarylacetonitriles is the alkylation of an arylacetonitrile with a benzyl halide. For the synthesis of this compound, a logical approach is the nucleophilic substitution reaction between the carbanion of 4-fluorophenylacetonitrile and 2-(bromomethyl)benzonitrile (also known as 2-cyanobenzyl bromide).

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

4-Fluorophenylacetonitrile

-

2-(Bromomethyl)benzonitrile

-

Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of 4-fluorophenylacetonitrile (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise.

-

Allow the reaction mixture to stir at room temperature for 30 minutes to ensure complete formation of the carbanion.

-

Cool the mixture back to 0 °C and add a solution of 2-(bromomethyl)benzonitrile (1.05 eq) in anhydrous DMF dropwise.

-

Let the reaction mixture warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

-

Dilute the mixture with ethyl acetate and wash successively with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Spectroscopic Data (Predicted)

The following spectroscopic data are predicted based on the analysis of structurally similar compounds containing benzonitrile and fluorophenyl moieties.

Table 2: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.80 - 7.75 | m | 2H | Aromatic protons (benzonitrile ring) |

| 7.65 - 7.55 | m | 2H | Aromatic protons (benzonitrile ring) |

| 7.50 - 7.40 | m | 2H | Aromatic protons (fluorophenyl ring) |

| 7.20 - 7.10 | t | 2H | Aromatic protons (fluorophenyl ring) |

| 5.50 | s | 1H | Methine proton (-CH) |

Table 3: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 163.0 (d, J ≈ 250 Hz) | C-F |

| 140.0 | Quaternary aromatic carbon |

| 133.5 | Aromatic CH |

| 133.0 | Aromatic CH |

| 130.0 (d, J ≈ 8 Hz) | Aromatic CH |

| 129.5 | Aromatic CH |

| 128.0 | Quaternary aromatic carbon |

| 118.0 | Nitrile carbon (-C≡N) |

| 117.5 | Nitrile carbon (-C≡N) |

| 116.0 (d, J ≈ 22 Hz) | Aromatic CH |

| 112.5 | Quaternary aromatic carbon |

| 45.0 | Methine carbon (-CH) |

Table 4: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| 3070 - 3030 | Aromatic C-H stretch |

| 2245 - 2225 | Nitrile (-C≡N) stretch (two distinct peaks expected) |

| 1600, 1510, 1490 | Aromatic C=C stretch |

| 1230 | C-F stretch |

| 830 | para-disubstituted C-H bend |

| 760 | ortho-disubstituted C-H bend |

Table 5: Predicted Mass Spectrometry Data (EI)

| m/z | Interpretation |

| 248 | [M]⁺ (Molecular ion) |

| 221 | [M - HCN]⁺ |

| 143 | [M - C₇H₄FN]⁺ |

| 116 | [C₈H₄N]⁺ |

Potential Applications and Research Directions

The structure of this compound suggests several potential areas of research and application, primarily within the field of drug discovery.

Signaling Pathway Diagram

The nitrile group can act as a hydrogen bond acceptor or a bioisostere of other functional groups, potentially interacting with various biological targets.[1] While the specific targets for this compound are unknown, a general workflow for target identification and validation is presented below.

Caption: A general workflow for drug discovery and development.

Conclusion

References

Methodological & Application

Application Notes and Protocols for 2-(Cyano(4-fluorophenyl)methyl)benzonitrile in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of 2-(Cyano(4-fluorophenyl)methyl)benzonitrile, a diarylacetonitrile derivative of interest in medicinal chemistry and organic synthesis. While specific protocols for this exact molecule are not widely available in the public domain, this document outlines a generalized synthetic approach based on established methodologies for analogous compounds.

Introduction

Diarylacetonitrile scaffolds are significant pharmacophores found in a variety of biologically active molecules, demonstrating their utility in drug discovery. The presence of two aryl groups and a nitrile functionality provides a unique three-dimensional structure that can interact with various biological targets. The title compound, this compound, incorporates a fluorinated phenyl ring and a cyanophenyl ring, features that can modulate pharmacokinetic and pharmacodynamic properties. The nitrile group is a versatile functional handle that can be transformed into other functionalities, making it a valuable intermediate for the synthesis of diverse compound libraries.

Synthetic Approach

A plausible and efficient method for the synthesis of this compound is the nucleophilic substitution reaction between 2-cyanobenzyl cyanide (also known as 2-cyanophenylacetonitrile) and 4-fluorobenzyl halide in the presence of a suitable base. This approach is a variation of the well-established alkylation of phenylacetonitriles.

Proposed Reaction Scheme:

Experimental Protocols

Below is a generalized protocol for the synthesis of diarylacetonitriles, which can be adapted for the synthesis of this compound.

General Protocol for Base-Catalyzed Alkylation of 2-Cyanobenzyl Cyanide:

Materials:

-

2-Cyanobenzyl cyanide

-

4-Fluorobenzyl bromide (or chloride)

-

Strong base (e.g., Sodium hydride (NaH), Sodium amide (NaNH₂), Lithium diisopropylamide (LDA))

-

Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF), 1,4-Dioxane)

-

Quenching agent (e.g., saturated aqueous ammonium chloride solution)

-

Extraction solvent (e.g., Ethyl acetate, Dichloromethane)

-

Drying agent (e.g., anhydrous Sodium sulfate, Magnesium sulfate)

-

Silica gel for column chromatography

-

Eluent for column chromatography (e.g., Hexane/Ethyl acetate mixture)

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a suspension of the strong base (e.g., 1.2 equivalents of NaH) in the anhydrous aprotic solvent under a nitrogen atmosphere.

-

Deprotonation: Dissolve 2-cyanobenzyl cyanide (1.0 equivalent) in the anhydrous solvent and add it dropwise to the base suspension at 0 °C. Allow the mixture to stir at room temperature for 1-2 hours to ensure complete deprotonation, leading to the formation of the corresponding carbanion.

-

Alkylation: Dissolve 4-fluorobenzyl bromide (1.1 equivalents) in the anhydrous solvent and add it dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Chromatography: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure this compound.

Data Presentation

The following table summarizes representative yields for the synthesis of various diarylacetonitrile derivatives using methods analogous to the one described above. This data is intended to provide an estimate of the expected yield for the synthesis of this compound.

| Starting Arylacetonitrile | Starting Aryl Halide | Base | Solvent | Yield (%) |

| Phenylacetonitrile | Bromobenzene | NaNH₂ | Toluene | ~75% |

| 4-Methoxyphenylacetonitrile | 4-Chlorotoluene | LDA | THF | ~80% |

| 2-Chlorophenylacetonitrile | Benzyl bromide | NaH | DMF | ~85% |

| Phenylacetonitrile | 4-Fluorobenzyl chloride | K₂CO₃ | Acetonitrile | ~70% |

Potential Applications in Drug Development

The 2-(cyano(phenyl)methyl)benzonitrile scaffold is considered a "privileged scaffold" in medicinal chemistry, particularly for the development of agents targeting the central nervous system (CNS). The structural features of diarylacetonitriles allow them to interact with a variety of receptors and enzymes.

Potential Therapeutic Areas:

-

Antidepressants: Modification of the aryl rings can lead to compounds with affinity for serotonin and norepinephrine transporters.

-

Antipsychotics: The scaffold can be incorporated into molecules targeting dopamine and serotonin receptors.

-

Anxiolytics: Derivatives may exhibit activity at GABA receptors.

-

Anticancer Agents: The nitrile group can act as a warhead for covalent inhibitors of kinases or other enzymes implicated in cancer.

Visualizations

Experimental Workflow for the Synthesis of this compound

Caption: General workflow for the synthesis of this compound.

Potential Applications of the Diarylacetonitrile Scaffold in Drug Discovery

Caption: Potential applications of the diarylacetonitrile scaffold in drug discovery.

Application Notes for 2-(Cyano(4-fluorophenyl)methyl)benzonitrile and Structurally Related Compounds in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

While specific data for 2-(Cyano(4-fluorophenyl)methyl)benzonitrile is not extensively available in public literature, its structural motifs, including the benzonitrile and fluorophenyl groups, are key components of numerous compounds with significant applications in medicinal chemistry. This document focuses on a prominent example, CHZ868 (Girafetapib) , a potent and selective type II Janus kinase 2 (JAK2) inhibitor, which incorporates related structural features and serves as an excellent case study. These notes will detail the medicinal chemistry applications, mechanism of action, and relevant experimental protocols for CHZ868, providing a valuable resource for researchers working with similar chemical scaffolds.